3-Amino-2-bromopyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-bromopyridin-4(1H)-one: is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the 3-position, a bromine atom at the 2-position, and a keto group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromopyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-4-hydroxypyridine followed by cyclization. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromopyridin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group at the 3-position can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The keto group at the 4-position can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include hydroxyl derivatives of the original compound.
Scientific Research Applications
3-Amino-2-bromopyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-bromopyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The keto group at the 4-position can participate in hydrogen bonding and other interactions, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-bromopyridine: Lacks the keto group at the 4-position, resulting in different chemical reactivity and biological activity.
2-Amino-3-bromopyridine: The positions of the amino and bromine groups are reversed, leading to different chemical properties.
4-Amino-2-bromopyridine: The amino group is at the 4-position instead of the 3-position, affecting its reactivity and applications.
Uniqueness
3-Amino-2-bromopyridin-4(1H)-one is unique due to the presence of the keto group at the 4-position, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-amino-2-bromo-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETDONGVMFHFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.